4(1H)-Pyrimidinone, 5-(1,3-benzodioxol-5-ylmethyl)-2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)sulfinyl)ethyl)amino)- is a complex organic compound with significant applications in scientific research. Its IUPAC name is 5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethylamino]-1H-pyrimidin-6-one. The molecular formula is , and it has a molecular weight of 415.5 g/mol. This compound is recognized for its potential biological activities and is often utilized in pharmaceutical research, particularly in the development of drugs targeting various diseases.
The synthesis of 4(1H)-Pyrimidinone derivatives typically involves multi-step organic reactions. One common method includes:
These methods require careful control of reaction conditions to achieve high yields and purity.
InChI=1S/C19H21N5O4S/c1-12-15(23-10-22-12)9-29(26)5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)28-11-27-16/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25)
This structure indicates the presence of multiple functional groups that contribute to its biological activity.
The compound participates in various chemical reactions typical for pyrimidinones and imidazoles:
These reactions are essential for modifying the compound for specific applications in drug development.
The mechanism of action for 4(1H)-Pyrimidinone derivatives often involves interaction with biological targets such as enzymes or receptors. For instance:
This action is typically mediated through binding interactions facilitated by the functional groups present in its structure.
The compound exhibits:
The purity level is generally around 95%, which is crucial for research applications to ensure reliable results.
4(1H)-Pyrimidinone derivatives have significant scientific uses including:
This compound represents a valuable asset in medicinal chemistry and pharmacology due to its diverse applications and potential efficacy in treating diseases.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1